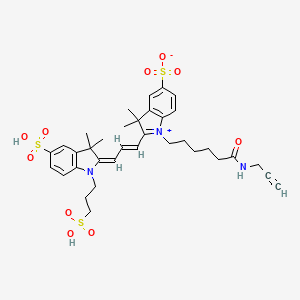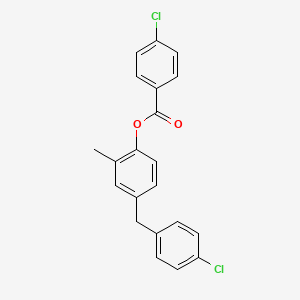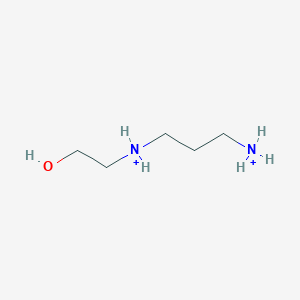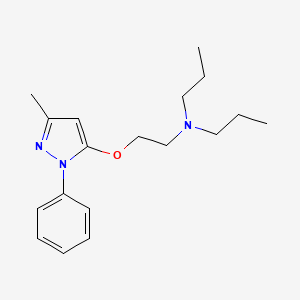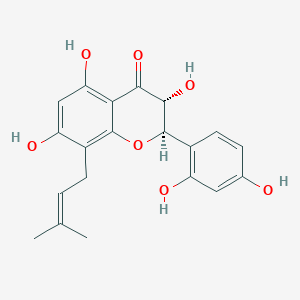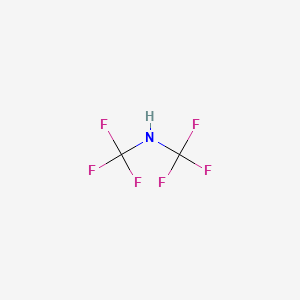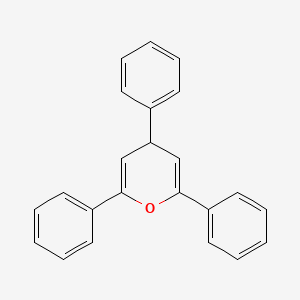
2,4,6-Triphenyl-4H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-4H-pyran typically involves multicomponent reactions. One common method is the Knoevenagel condensation, which involves the reaction of substituted aldehydes, active methylene compounds, and methyl acetoacetate in the presence of a catalyst. For example, a catalytic amount of 10 mg can yield a 97% pyran product in just 15 minutes under ethanol as the solvent .
Industrial Production Methods
Industrial production of this compound may utilize similar multicomponent reactions but on a larger scale. The use of green chemistry principles, such as sustainable catalysts and eco-friendly solvents, is increasingly emphasized to enhance yield, reduce reaction time, and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Triphenyl-4H-pyran undergoes various chemical reactions, including:
Photochemical Reactions: Upon irradiation, it can undergo a 1,5-electrocyclic reaction, leading to the formation of oxabicyclohexene derivatives.
Nucleophilic Addition: Nucleophilic addition reactions occur at the carbon atoms in the 2, 4, and 6 positions of the pyran ring.
Common Reagents and Conditions
Oxidizing Agents: Lead tetraacetate is commonly used for oxidation reactions.
Photochemical Conditions: UV irradiation is employed for photochemical transformations.
Major Products
Oxidation: 2-Benzoyl-5-phenylfuran.
Photochemical Reaction: 1,3,5,6-Tetraphenyl-2-oxabicyclo[3.1.0]hex-3-ene.
Applications De Recherche Scientifique
2,4,6-Triphenyl-4H-pyran has a broad spectrum of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4,6-Triphenyl-4H-pyran involves its interaction with molecular targets and pathways:
Calcium Channel Blockade: It exhibits relaxant effects on smooth muscle airways, potentially through calcium channel blockade, similar to 1,4-dihydropyridines.
Photochemical Pathways: In photochemical reactions, it undergoes a 1,5-electrocyclic reaction, forming intermediate compounds that further transform under irradiation.
Comparaison Avec Des Composés Similaires
2,4,6-Triphenyl-4H-pyran can be compared with other similar compounds:
2,6-Diphenyl-4H-thiopyran: Undergoes similar oxidation reactions but forms different products such as 2,6-diphenyl-4H-thiopyran-4-one.
2,6-Diphenyl-4H-selenopyran: Also undergoes oxidation but forms 2,6-diphenyl-4H-selenopyran-4-one.
4H-Pyran Derivatives: These include various substituted pyrans that exhibit different chemical and biological properties.
2,4,6-Triphenyl-4H
Propriétés
Numéro CAS |
801-06-9 |
|---|---|
Formule moléculaire |
C23H18O |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2,4,6-triphenyl-4H-pyran |
InChI |
InChI=1S/C23H18O/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17,21H |
Clé InChI |
GIPVJEYAHJLFPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


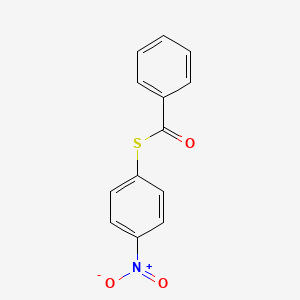
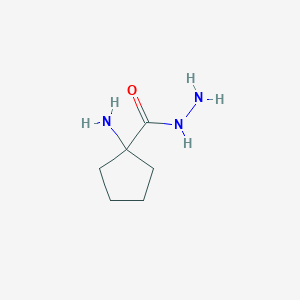

![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
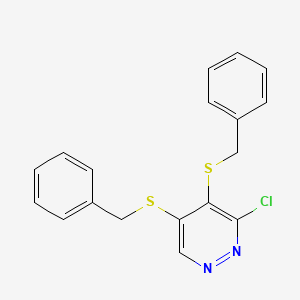
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)

